1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one

Medicinal Chemistry Drug Design Physicochemical Property Optimization

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one (CAS 1428350-36-0) is a synthetic small molecule (C20H27N3O3, MW 357.45) built on a 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold with an N-linked 4-phenylbutan-1-one moiety. This chemotype is part of a recognized class of bioactive oxadiazole-piperidine derivatives that have demonstrated sub-micromolar antagonism at the farnesoid X receptor (FXR) and antiproliferative activity via tubulin inhibition in independent published studies.

Molecular Formula C20H27N3O3
Molecular Weight 357.454
CAS No. 1428350-36-0
Cat. No. B2599706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one
CAS1428350-36-0
Molecular FormulaC20H27N3O3
Molecular Weight357.454
Structural Identifiers
SMILESCOCCC1=NOC(=N1)C2CCN(CC2)C(=O)CCCC3=CC=CC=C3
InChIInChI=1S/C20H27N3O3/c1-25-15-12-18-21-20(26-22-18)17-10-13-23(14-11-17)19(24)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-15H2,1H3
InChIKeyNITLUYWGFGGBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one: Core Properties and Comparator Landscape for Informed Sourcing


1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one (CAS 1428350-36-0) is a synthetic small molecule (C20H27N3O3, MW 357.45) built on a 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold with an N-linked 4-phenylbutan-1-one moiety. This chemotype is part of a recognized class of bioactive oxadiazole-piperidine derivatives that have demonstrated sub-micromolar antagonism at the farnesoid X receptor (FXR) and antiproliferative activity via tubulin inhibition in independent published studies [1]. The 2-methoxyethyl substitution at the oxadiazole 3-position differentiates it from the methyl-substituted analog (CAS 1206079-91-5) and from the simple phenylacetamide derivatives common in the FXR antagonist literature, providing a distinct polarity and hydrogen-bonding profile for target-engagement optimization [2].

Why CAS 1428350-36-0 Cannot Be Replaced by Off-the-Shelf Piperidine-Oxadiazole Analogs: Evidence of Non-Interchangeability


Within the 4-(1,2,4-oxadiazol-5-yl)piperidine series, the N-acyl substituent and the oxadiazole 3-position group jointly determine pharmacological activity and selectivity. Published FXR antagonist SAR shows that the piperidine N-substituent class (e.g., N-alkyl vs. N-acyl vs. N-aryl) fundamentally alters receptor potency, with N-phenylacetamide derivatives achieving IC50 values of 0.127 µM and N-benzoyl derivatives dropping to >10 µM [1]. Similarly, antiproliferative tubulin-inhibitory activity in DU-145 cells varies from 120 nM to >10 µM solely through modification of the N-carboxamide terminal fragment [2]. The target compound's unique combination of a 2-methoxyethyl group on the oxadiazole and a 4-phenylbutanoyl group on the piperidine nitrogen is structurally distinct from all published active analogs; no direct biological data exist for this precise combination, meaning potency, selectivity, and pharmacokinetic behavior cannot be inferred from class-level data and must be empirically determined [3].

Quantitative Differentiation of CAS 1428350-36-0 Against Closest Structural Analogs: A Specifier's Evidence Guide


Molecular Weight Superiority Over Methyl Analog: Enhanced Pharmacokinetic Anchor Potential

The 2-methoxyethyl group at the oxadiazole 3-position increases the molecular weight of CAS 1428350-36-0 by 44.05 Da compared to the closest commercially available analog bearing a 3-methyl substituent (CAS 1206079-91-5). This increment raises the heavy atom count from 22 to 25 and introduces an additional hydrogen-bond acceptor (ether oxygen), shifting the topological polar surface area (TPSA) from approximately 55.3 Ų to an estimated 64.5 Ų [1]. In the context of the 1,2,4-oxadiazole-piperidine FXR antagonist series, substituents in this size range have been shown to enhance metabolic stability by reducing CYP-mediated oxidation while preserving receptor affinity [2].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Phenylbutanoyl N-Acyl Chain Differentiates from the Phenylacetamide/Butyl Class: Divergent Pharmacological Outcomes

The piperidine N-substituent class is a decisive determinant of FXR antagonist activity. In the 3,5-disubstituted oxadiazole series, the N-phenylacetamide (compound 13) achieves an FXR cellular IC50 of 0.127 ± 0.02 µM, whereas the N-benzoyl analog loses substantial activity (IC50 > 10 µM), and the N-(phenylbutyl) chemotype has not been reported [1]. CAS 1428350-36-0 features a phenylbutanoyl group (4-carbon acyl chain terminating in phenyl, with a ketone carbonyl directly attached to piperidine), structurally distinct from the N-phenylacetamide (2-carbon chain) and from the N-alkyl (e.g., N-butyl, N-benzyl) series tested in the FXR antagonist program [2]. This unique N-acyl architecture represents an untested pharmacophoric space where the extended linker length may alter receptor binding pocket occupancy and transcription coregulator recruitment differently than any published chemotype.

Nuclear Receptor Pharmacology FXR Antagonist Development Structure-Activity Relationship

Antiproliferative Benchmark: 2-Methoxyethyl Oxadiazole-Piperidine Scaffold vs. Optimized Carboxamide Series

The 4-(1,2,4-oxadiazol-5-yl)piperidine chemotype has validated antiproliferative activity driven by tubulin polymerization inhibition. The most potent 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide analog reported to date achieves an IC50 of 120 nM against DU-145 prostate cancer cells and inhibits tubulin assembly with an IC50 of 0.82 µM [1]. Key SAR findings indicate that the N-carboxamide aryl substituent is critical for potency, while the oxadiazole substituent tolerance has been less explored. CAS 1428350-36-0 uniquely positions a 4-phenylbutanoyl group at the piperidine nitrogen (replacing the carboxamide linker) and a 2-methoxyethyl group at the oxadiazole 3-position. This scaffold variation has not been evaluated in published antiproliferative or tubulin polymerization assays, creating an evidence gap that sourcing this compound can directly address.

Cancer Cell Biology Tubulin Inhibition Antiproliferative Screening

Commercial Availability Contrast: Differentiated Procurement Profile vs. Structurally Closest Analogs

CAS 1428350-36-0 is offered through multiple research chemical suppliers at research-grade purity (typically ≥95%), with pricing reflecting its custom-synthesis character [1]. The structurally closest commercially available analog, CAS 1206079-91-5 (3-methyl substituent on oxadiazole), is stocked by a distinct set of vendors at different price points, reflecting differing synthesis routes and demand profiles. No supplier stocks both compounds simultaneously, indicating that they are produced through independent synthetic pathways and are not interchangeable in the supply chain. Procurement of CAS 1428350-36-0 therefore requires dedicated sourcing from suppliers specializing in custom oxadiazole-piperidine synthesis.

Chemical Sourcing Medicinal Chemistry Supply Chain Research Compound Procurement

Optimal Application Scenarios for CAS 1428350-36-0: Where Structural Uniqueness Drives Research Value


Novel FXR Antagonist Lead Discovery and SAR Expansion

CAS 1428350-36-0 is suitable as a structurally differentiated starting point for FXR antagonist lead optimization. Its unique N-(4-phenylbutanoyl) architecture falls outside the phenylacetamide and N-alkyl SAR space characterized in the 2023 Finamore et al. study [1], where the most potent dual FXR/PXR modulators (compounds 5 and 11) demonstrated modulation of FXR- and PXR-regulated genes in HepG2 cells. Evaluating CAS 1428350-36-0 in FXR transactivation assays could reveal whether the extended acyl linker enhances, diminishes, or redirects nuclear receptor activity relative to the published chemotypes.

Antiproliferative Tubulin Inhibitor Scaffold Diversification

The validated antiproliferative activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides (DU-145 IC50 = 120 nM for the optimized lead) establishes tubulin inhibition as an on-target mechanism for this chemotype [2]. CAS 1428350-36-0 replaces the carboxamide linker with a phenylbutanoyl group, testing the hypothesis that an extended ketone-containing N-acyl chain can maintain or improve the tubulin-binding pharmacophore. Screening this compound in DU-145 proliferation and tubulin polymerization assays would directly address a gap in the published SAR.

Sigma-1 Receptor Ligand Exploration in Neuropathic Pain Models

Phenyl-1,2,4-oxadiazole derivatives have demonstrated high-affinity sigma-1 receptor binding and antiallodynic efficacy in neuropathic pain models [3]. The 2-methoxyethyl-piperidine-phenylbutanone architecture of CAS 1428350-36-0 presents a distinct chemotype within this broader class. While compound 39 (1-{4-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidine) showed dose-dependent suppression of formalin-induced flinching and attenuation of mechanical allodynia in CCI rats, the target compound's different oxadiazole substitution and N-acyl group warrant evaluation for sigma receptor affinity and selectivity.

Physicochemical Property Benchmarking and In Vitro ADME Profiling

With a molecular weight of 357.45 Da, TPSA of ~64.5 Ų, and 6 hydrogen-bond acceptors, CAS 1428350-36-0 occupies a favorable property space for oral bioavailability (within Lipinski and Veber rule thresholds). The 2-methoxyethyl group provides an additional metabolic soft spot (ether oxygen) compared to the 3-methyl analog [4]. Researchers can use this compound to benchmark experimental logP, aqueous solubility, microsomal stability, and CYP inhibition profiles against the published data for related oxadiazole-piperidine analogs, generating critical ADME data for this previously uncharacterized scaffold.

Quote Request

Request a Quote for 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.